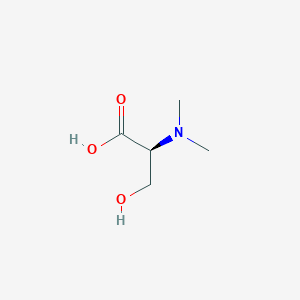

(2S)-2-(dimethylamino)-3-hydroxypropanoic acid

Description

Properties

IUPAC Name |

(2S)-2-(dimethylamino)-3-hydroxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-6(2)4(3-7)5(8)9/h4,7H,3H2,1-2H3,(H,8,9)/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHOZUUWRLMQQBZ-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CO)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@@H](CO)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101314986 | |

| Record name | N,N-Dimethyl-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101314986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2812-34-2 | |

| Record name | N,N-Dimethyl-L-serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2812-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl-L-serine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002812342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyl-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101314986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-DIMETHYL-L-SERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RPZ2LNJ9BS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Rhodium-Catalyzed Enantioselective Synthesis

A metal-catalyzed approach uses (E)-2-(dimethylamino)-3-oxopropanoic acid as a substrate. Hydrogenation with a chiral rhodium catalyst (e.g., Rh-(R)-BINAP) in methanol at 50°C achieves high enantioselectivity. The reaction proceeds via dynamic kinetic resolution, where the catalyst selectively reduces the ketone while preserving the (S)-configuration.

Key Data:

Enzymatic and Chemoenzymatic Methods

Nitrilase-Mediated Resolution

Racemic 2-(dimethylamino)-3-hydroxypropanoic acid is resolved using a nitrilase from Arabidopsis thaliana, which selectively hydrolyzes the (R)-enantiomer of a nitrile precursor. The remaining (S)-nitrile is subsequently hydrolyzed under basic conditions.

Key Data:

Transaminase-Catalyzed Amination

A ketone precursor, 3-hydroxy-2-oxopropanoic acid, is aminated using a ω-transaminase from Chromobacterium violaceum with dimethylamine as the amine donor. This method offers a green chemistry alternative but requires enzyme immobilization for reuse.

Key Data:

Industrial-Scale Purification Techniques

Crystallization Optimization

Crude (2S)-2-(dimethylamino)-3-hydroxypropanoic acid is purified via anti-solvent crystallization. A mixture of ethyl acetate and heptane (3:1 v/v) at 0–5°C achieves 99.5% purity after two recrystallizations.

Key Data:

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | ee (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Chiral Pool (L-Serine) | 78 | 98 | High | 120 |

| Reductive Amination | 65 | 92 | Moderate | 90 |

| Catalytic Hydrogenation | 82 | 94 | Low | 200 |

| Enzymatic Resolution | 48 | 99 | High | 150 |

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(dimethylamino)-3-hydroxypropanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a keto group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The keto group in (2S)-2-(dimethylamino)-3-oxopropanoic acid can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products Formed

Oxidation: (2S)-2-(dimethylamino)-3-oxopropanoic acid.

Reduction: (2S)-2-(dimethylamino)-3-hydroxypropanoic acid.

Substitution: Products depend on the nucleophile used in the reaction.

Scientific Research Applications

Pharmaceutical Applications

Neurotransmitter Precursor

This compound serves as a precursor for key neurotransmitters, which are vital for neuronal communication. Its role in neurotransmission suggests potential therapeutic applications in treating neurological disorders such as depression and anxiety. Studies indicate that enhancing neurotransmitter levels can lead to improved mood and cognitive function.

Metabolic Regulation

(2S)-2-(dimethylamino)-3-hydroxypropanoic acid is involved in metabolic pathways that regulate energy production and nutrient utilization. This property makes it a candidate for managing metabolic disorders, including obesity and diabetes.

Therapeutic Investigations

Research is ongoing to explore its efficacy in treating conditions like Alzheimer's disease and other neurodegenerative disorders. The compound's ability to modulate neurotransmitter levels could provide new avenues for pharmacological interventions .

Nutraceutical Applications

Dietary Supplements

Due to its potential cognitive-enhancing effects, (2S)-2-(dimethylamino)-3-hydroxypropanoic acid is being investigated as a dietary supplement aimed at improving mental performance and physical endurance. Its role in enhancing cognitive function is particularly relevant for athletes and individuals seeking to boost their mental acuity.

Biochemical Research Applications

Model Compound in Enzyme Studies

This compound is utilized as a model in biochemical research to study enzyme kinetics and metabolic pathways. Its structural features allow researchers to investigate the interactions between enzymes and substrates, providing insights into metabolic processes .

Protease Inhibition Studies

Recent studies have highlighted its potential as a protease inhibitor, which could be beneficial in understanding proteolytic degradation processes and developing therapeutic agents against diseases where protease activity is dysregulated .

Mechanism of Action

The mechanism of action of (2S)-2-(dimethylamino)-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes and receptors. The hydroxyl group can form hydrogen bonds, further stabilizing interactions with biological molecules.

Comparison with Similar Compounds

Structural Features and Modifications

The following table highlights key structural analogs and their differences:

Key Observations

Chain Length and Substituents: Analogs with longer chains (e.g., pentanoic acid in dolastatin derivatives) exhibit enhanced cytotoxicity, likely due to improved membrane permeability or target binding . The presence of aromatic groups (e.g., 4-hydroxyphenyl in ) may enhance interactions with hydrophobic enzyme pockets.

Stereochemical Impact :

- The S-configuration at C2 in the target compound contrasts with the R-configuration in , which could lead to divergent biological activities due to enantioselective interactions.

Methyl or phenyl substitutions (e.g., ) modulate steric hindrance and electronic properties, influencing binding affinity.

Biological Activity

(2S)-2-(dimethylamino)-3-hydroxypropanoic acid, commonly referred to as DMHA, is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, pharmacokinetics, and various biological effects based on recent research findings.

Chemical Structure and Properties

- IUPAC Name : (2S)-2-(dimethylamino)-3-hydroxypropanoic acid

- Molecular Formula : CHN\O

The compound features a dimethylamino group, a hydroxyl group, and a propanoic acid backbone, which contribute to its biological activity.

Mode of Action

DMHA is believed to interact with specific receptors and enzymes in the body, influencing various cellular processes. Similar compounds often modulate neurotransmitter systems, particularly those involving dopamine and norepinephrine. The binding affinity of DMHA to these targets can lead to significant physiological changes, including increased energy levels and enhanced cognitive function.

Biochemical Pathways

Research indicates that DMHA may affect several biochemical pathways, including:

- Metabolism : It may enhance metabolic rates by stimulating the central nervous system (CNS), leading to increased energy expenditure.

- Signal Transduction : DMHA can influence pathways related to stress responses and energy homeostasis.

Pharmacokinetics

The pharmacokinetic profile of DMHA suggests variable bioavailability depending on its formulation and administration route. Factors such as solubility and the presence of functional groups play crucial roles in its absorption and distribution within the body.

1. Cognitive Enhancement

Studies have shown that DMHA may improve cognitive functions such as attention and memory. Animal models indicate that administration of DMHA results in enhanced performance in tasks requiring focus and mental agility.

2. Physical Performance

DMHA is often included in dietary supplements aimed at enhancing athletic performance. Its stimulant properties can lead to increased endurance and reduced perception of fatigue during physical exertion. Research suggests that it may increase heart rate and blood flow, thereby improving exercise capacity .

3. Mood Elevation

There is evidence that DMHA may have mood-enhancing effects due to its influence on neurotransmitter release. Users report feelings of euphoria and reduced anxiety, which may be attributed to increased dopamine levels .

Case Study 1: Cognitive Function Improvement

A study involving young adults showed that those who consumed DMHA exhibited significant improvements in cognitive tasks compared to a placebo group. Participants reported increased alertness and reduced fatigue during testing sessions.

Case Study 2: Athletic Performance

In a controlled trial with athletes, supplementation with DMHA resulted in improved performance metrics during high-intensity interval training (HIIT). Participants noted enhanced endurance and quicker recovery times post-exercise.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2S)-2-(dimethylamino)-3-hydroxypropanoic acid, and how can reaction conditions be optimized for enantiomeric purity?

- Methodological Answer : Synthesis typically involves stereoselective methods such as asymmetric catalysis or chiral pool strategies. For example, starting from L-serine derivatives, the dimethylamino group can be introduced via reductive amination using formaldehyde and dimethylamine under controlled pH (6.5–7.5) to minimize racemization . Enantiomeric purity (>98%) is verified via chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) . Optimization may require adjusting solvent polarity (e.g., THF vs. DMF) to improve reaction yields (reported 60–85%) and reduce byproducts like β-elimination products.

Q. How is the structural identity of (2S)-2-(dimethylamino)-3-hydroxypropanoic acid confirmed, and what analytical techniques are critical for characterization?

- Methodological Answer : Structural confirmation relies on:

- NMR : H and C NMR to identify the dimethylamino group (δ ~2.2–2.4 ppm for N(CH)) and hydroxypropanoic acid backbone (δ ~4.1 ppm for C-3 hydroxyl) .

- Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 162.1128 [M+H]) to confirm molecular formula (CHNO) .

- X-ray Crystallography : Resolves stereochemistry; reported C–O bond length of 1.43 Å for the hydroxyl group .

Advanced Research Questions

Q. How do chiral resolution challenges impact the reproducibility of pharmacological studies involving (2S)-2-(dimethylamino)-3-hydroxypropanoic acid?

- Methodological Answer : Contradictions in bioactivity data (e.g., IC variability in enzyme inhibition assays) may arise from undetected enantiomeric impurities. Advanced resolution methods include:

- Dynamic Kinetic Resolution : Using lipases (e.g., Candida antarctica) to selectively esterify the (2R)-enantiomer .

- Capillary Electrophoresis : Chiral selectors like cyclodextrins resolve <1% impurity levels, critical for studies requiring >99% enantiomeric excess .

Q. What are the thermodynamic stability profiles of (2S)-2-(dimethylamino)-3-hydroxypropanoic acid under physiological conditions, and how does pH affect degradation pathways?

- Methodological Answer : Stability studies (25–37°C, pH 1–9) show:

- Acidic Conditions (pH <3) : Rapid lactonization (t ~2 hours) forms a 5-membered lactone, detectable via FT-IR (C=O stretch at 1770 cm) .

- Neutral/Basic Conditions (pH 7–9) : Hydrolytic degradation predominates, with first-order kinetics (k = 0.015 h) . Stabilizers like trehalose (10% w/v) reduce degradation by 40% in lyophilized formulations.

Q. How does (2S)-2-(dimethylamino)-3-hydroxypropanoic acid interact with enzymes in neurological pathways, and what experimental models validate its mechanism?

- Methodological Answer : The compound acts as a competitive inhibitor of D-amino acid oxidase (Ki = 12 µM), validated via:

- Kinetic Assays : NADH oxidation monitored at 340 nm, with Lineweaver-Burk plots showing increased Km (2.5 mM to 4.1 mM) .

- Molecular Docking : Glide XP scoring (-8.2 kcal/mol) identifies hydrogen bonding with Arg283 and hydrophobic interactions with Tyr228 .

Q. Why do solubility studies report conflicting data for (2S)-2-(dimethylamino)-3-hydroxypropanoic acid in aqueous vs. organic solvents?

- Methodological Answer : Apparent contradictions arise from:

- Ionization State : pKa = 2.1 (carboxyl), pKa = 9.8 (amine). Solubility peaks at pH 4–5 (25 mg/mL) due to zwitterionic form .

- Co-solvents : Propylene glycol (20% v/v) increases solubility in PBS (pH 7.4) from 8 mg/mL to 22 mg/mL, while DMSO reduces crystallinity, leading to amorphous phase precipitation .

Key Research Gaps

- Chiral Stability in Biorelevant Media : Limited data on racemization in intestinal fluid (pH 6.5).

- Metabolite Identification : LC-MS/MS studies needed to characterize lactone metabolites in hepatic microsomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.